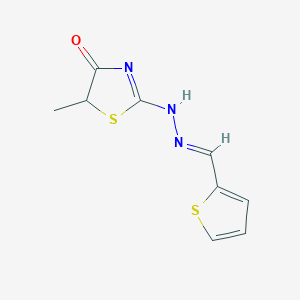

(E)-5-méthyl-2-((E)-(thiophène-2-ylméthylène)hydrazono)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its biological activity, and a thiophene ring, which contributes to its chemical reactivity.

Applications De Recherche Scientifique

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research suggests that it may have anti-inflammatory and anticancer properties.

Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Thiazolidin-4-one derivatives, to which this compound belongs, have been reported to show significant anticancer activities . They are known to inhibit various enzymes and cell lines, making them potential multi-target enzyme inhibitors .

Mode of Action

Thiazolidin-4-one derivatives are known to interact with their targets, leading to the inhibition of various enzymes and cell lines . This interaction results in changes such as reduced viability and proliferation of certain cell lines .

Biochemical Pathways

Thiazolidin-4-one derivatives are known to affect a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .

Pharmacokinetics

It is known that thiazolidin-4-one derivatives obey lipinski’s rule of five , which suggests that these compounds have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of various enzymes and cell lines, leading to reduced viability and proliferation of certain cell lines . This makes it a potential candidate for the development of innovative anticancer agents .

Action Environment

The synthesis of thiazolidin-4-one derivatives has been achieved under mild conditions , suggesting that these compounds may be stable under a variety of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the condensation of 5-methylthiazolidin-4-one with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazono group to an amine.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, share structural similarities.

Thiophene Derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid are structurally related.

Uniqueness

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to the combination of its thiazolidinone and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Activité Biologique

(E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The compound is synthesized through the reaction of isophthalohydrazide with thiophene-2-carbaldehyde in ethanol, followed by recrystallization to obtain pure crystals. The resulting structure has been characterized using single-crystal X-ray diffraction, revealing a V-shaped molecular configuration with specific dihedral angles between its constituent rings .

Biological Activity Overview

The biological activities of thiazolidinones, particularly those containing thiophene moieties, have been extensively studied. Key areas of activity include:

-

Anticancer Activity :

- Compounds similar to (E)-5-methyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies show that thiazolidinone derivatives exhibit IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent anticancer potential .

- The mechanism often involves the induction of apoptosis via intrinsic and extrinsic pathways, as evidenced in studies involving HeLa cells .

-

Antibacterial and Antifungal Activity :

- The compound exhibits notable antibacterial properties against Gram-positive bacteria and antifungal activity against strains such as Candida albicans and Aspergillus niger. For example, certain derivatives showed MIC values significantly lower than standard antibiotics .

- Structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring enhance antibacterial efficacy .

- Anti-inflammatory Properties :

Table 1: Biological Activity Summary of Thiazolidinone Derivatives

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | K562 | 8.5 - 14.9 | |

| Anticancer | HeLa | 8.9 - 15.1 | |

| Antifungal | C. albicans | 3.92 - 4.01 | |

| Antifungal | A. niger | 4.01 - 4.23 | |

| Anti-inflammatory | COX-1 | 1.08 - 14.38 |

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, demonstrating that compounds with thiophene substitutions exhibited enhanced activity compared to non-thiophene counterparts. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy . -

Mechanisms of Action :

Research into the mechanisms revealed that certain derivatives induce apoptosis through both intrinsic and extrinsic pathways, significantly affecting cell viability in treated cancer cells . The study employed flow cytometry and Annexin V staining to confirm apoptotic cell death. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of thiazolidinones against bacterial strains, showing that specific modifications led to improved activity against resistant strains, suggesting potential for development into new antimicrobial agents .

Propriétés

IUPAC Name |

(2E)-5-methyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEITFULSIRKPA-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NN=CC2=CC=CS2)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.